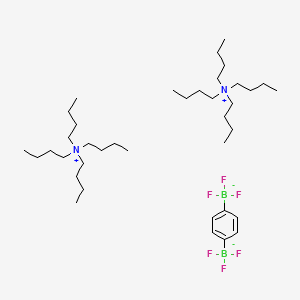

Tetrabutylammonium (1,4-phenylene)bistrifluoroborate

Descripción general

Descripción

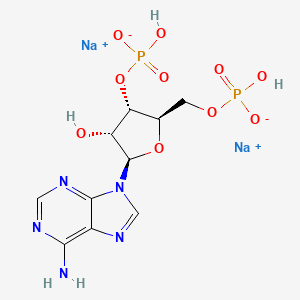

Tetrabutylammonium (1,4-phenylene)bistrifluoroborate is a biochemical compound used in proteomics research . It has a molecular formula of C38H76B2F6N2 and a molecular weight of 696.64 .

Molecular Structure Analysis

The structure of an aromatic bis(trifluoroborate) dipotassium salt, which is similar to this compound, was elucidated by the combination of crystallography, DFT calculations, topological and non-covalent interaction analysis . The structure discloses a 3D network undergoing spontaneous self-assembly thanks to the massive participation of weak intra- and inter-molecular interactions .Chemical Reactions Analysis

Organotrifluoroborate salts, like this compound, have been shown to be attractive and versatile boronic acid surrogates . They have been used in a variety of chemical scenarios ranging from palladium-catalysed cross-coupling reactions and stereoselective rhodium-catalysed 1,2- and 1,4-addition reactions for the construction of complex organic frameworks .Mecanismo De Acción

Tetrabutylammonium (1,4-phenylene)bistrifluoroborate acts as a strong organic base, which is capable of deprotonating a variety of functional groups. This deprotonation reaction is the basis of its catalytic activity, and it is also responsible for its ability to solubilize a variety of organic compounds. In addition, this compound can also act as a nucleophile, which allows it to react with electrophiles in a variety of organic reactions.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including those involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to inhibit the growth of a variety of bacteria and fungi. It has also been shown to have an effect on the transport of certain molecules across cell membranes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tetrabutylammonium (1,4-phenylene)bistrifluoroborate has a number of advantages and limitations when used in laboratory experiments. On the plus side, it is a relatively inexpensive reagent, and it is also easy to use and store. In addition, it is a highly polar solvent, which makes it useful for a variety of organic reactions. On the other hand, it is hygroscopic, which can lead to contamination of the reaction mixture.

Direcciones Futuras

There are a number of potential future directions for the use of Tetrabutylammonium (1,4-phenylene)bistrifluoroborate in scientific research. For example, it could be used to develop new catalysts for organic reactions, or to develop new methods for the synthesis of heterocyclic compounds. In addition, it could be used to develop new methods for the isolation and purification of proteins, or to develop new small molecule drugs. Furthermore, it could be used to investigate the biochemical and physiological effects of this compound on a variety of organisms. Finally, it could be used to develop new methods for the transport of molecules across cell membranes.

Aplicaciones Científicas De Investigación

Tetrabutylammonium (1,4-phenylene)bistrifluoroborate has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug discovery. In organic synthesis, it is used as a catalyst for a variety of reactions, such as the Wittig reaction, the Mannich reaction, and the Ugi reaction. In biochemistry, it is used as a reagent for the synthesis of heterocyclic compounds, and it is also used as a reagent for the isolation and purification of proteins. In drug discovery, it is used as a reagent for the synthesis of small molecule drugs.

Propiedades

IUPAC Name |

tetrabutylazanium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.C6H4B2F6/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h2*5-16H2,1-4H3;1-4H/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSJOSACTKLRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76B2F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

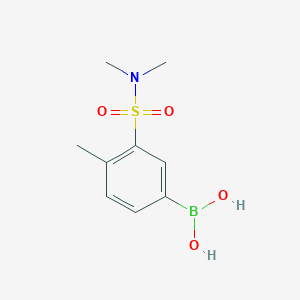

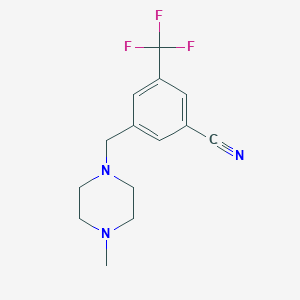

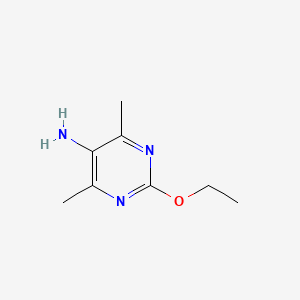

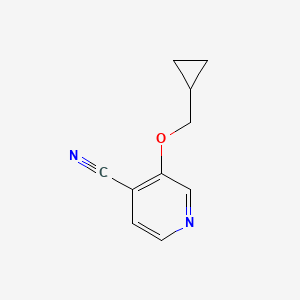

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)

![1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1458384.png)

![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)